molecular formula C18H18N4OS B11638235 4-Methoxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone

4-Methoxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone

Cat. No.: B11638235
M. Wt: 338.4 g/mol
InChI Key: VYWAQJDQRSPIFL-UFFVCSGVSA-N
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Description

4-Methoxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone is a complex organic compound with the molecular formula C18H18N4OS and a molecular weight of 338.434 g/mol . This compound is known for its unique structure, which combines a benzothienopyrimidine core with a methoxybenzaldehyde moiety, linked by a hydrazone bond. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

The synthesis of 4-Methoxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone typically involves the condensation of 4-methoxybenzaldehyde with 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include:

These comparisons highlight the uniqueness of 4-Methoxybenzaldehyde 5,6,7,8-tetrahydro1

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C18H18N4OS/c1-23-13-8-6-12(7-9-13)10-21-22-17-16-14-4-2-3-5-15(14)24-18(16)20-11-19-17/h6-11H,2-5H2,1H3,(H,19,20,22)/b21-10+

InChI Key

VYWAQJDQRSPIFL-UFFVCSGVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=C3C4=C(CCCC4)SC3=NC=N2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2

Origin of Product

United States

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